3-Fluorosalicylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Schiff Base Derivatives

Schiff base compounds are formed by the condensation of an aldehyde or ketone with a primary amine. Research has explored 3-fluorosalicylaldehyde as a building block for the synthesis of novel Schiff base derivatives []. These derivatives may possess various biological properties, making them interesting candidates for further investigation in medicinal chemistry [].

3-Fluorosalicylaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 3-position of the salicylaldehyde structure. Its chemical formula is C₇H₅FO₂, and it has a molecular weight of approximately 140.11 g/mol. This compound exhibits unique chemical properties due to the electronegative fluorine substituent, which influences its reactivity and biological activity. The compound appears as a white to off-white powder with a melting point ranging from 68 to 70 °C .

- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of alcohols or other functional groups.

- Condensation Reactions: It can react with amines to form Schiff bases, which are important in organic synthesis.

- Oxidation: It can be oxidized to produce corresponding carboxylic acids or other derivatives.

These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity at the carbonyl carbon.

Research indicates that 3-fluorosalicylaldehyde exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as:

- Anticancer Agent: Complexes formed with cobalt-salen ligands derived from 3-fluorosalicylaldehyde show promising anticancer activity, with reported IC₅₀ values around 50 µM .

- Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial properties, making them candidates for further pharmacological studies .

The specific mechanisms of action in biological systems remain an area of active research.

Several methods exist for synthesizing 3-fluorosalicylaldehyde:

- From Ortho-Fluorophenol: A simplified integrated method involves reacting ortho-fluorophenol with a boron-containing compound and a formaldehyde source under controlled conditions .

- Kolbe-Schmidt Reaction: This method involves carboxylating an alkali salt of ortho-fluorophenol under high pressure, followed by reduction and hydrolysis .

- Diazotization Method: A more complex route involves diazotizing 5-chloro-o-anisidine and subsequent steps leading to 3-fluorosalicylaldehyde through several intermediates .

Each method presents unique advantages and challenges concerning yield, cost, and safety.

3-Fluorosalicylaldehyde finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Ligand Formation: Used in preparing ligands for coordination chemistry, particularly in catalysis and materials science.

- Fluorinated Materials: Its derivatives are employed in developing advanced materials with specific electronic properties for applications in semiconductors and gas storage technologies .

Studies on interaction mechanisms involving 3-fluorosalicylaldehyde focus on its reactivity with nucleophiles and metal ions. The formation of metal complexes has been particularly noteworthy due to their potential applications in catalysis and drug development. The unique electronic properties imparted by the fluorine atom enhance these interactions, making them a subject of interest in coordination chemistry .

Several compounds share structural similarities with 3-fluorosalicylaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluorosalicylaldehyde | Fluorine at position 2 | Different reactivity patterns due to position |

| 4-Fluorosalicylaldehyde | Fluorine at position 4 | Varying biological activities compared to 3-fluoro |

| Salicylaldehyde | No fluorine substituent | Serves as a baseline for comparison |

| 3-Chlorosalicylaldehyde | Chlorine instead of fluorine | Different electronic effects impacting reactivity |

The presence of the fluorine atom at the 3-position distinguishes 3-fluorosalicylaldehyde from its analogs, influencing its reactivity and biological properties significantly.

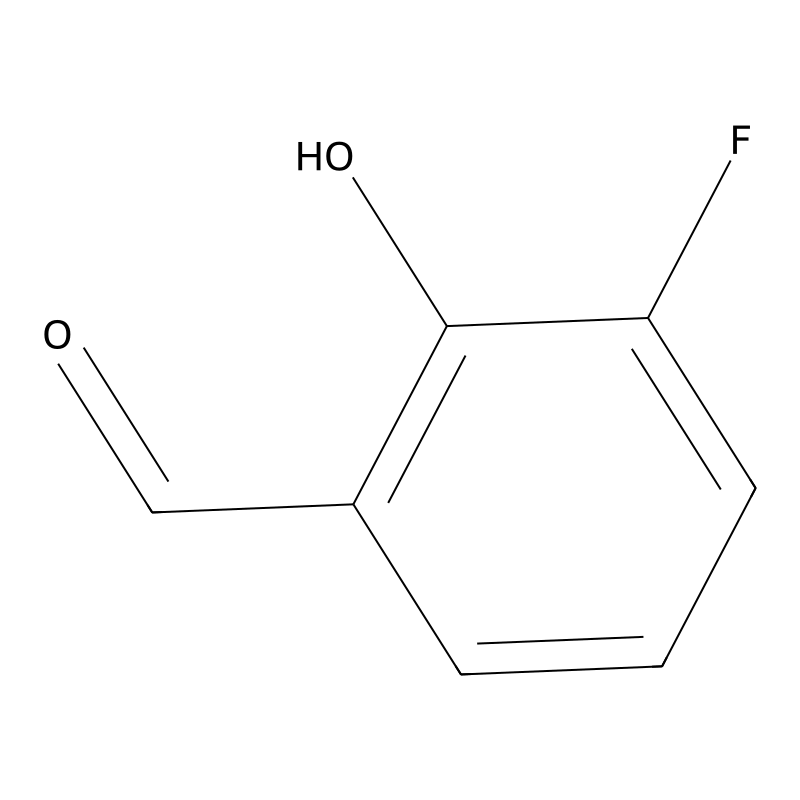

3-Fluorosalicylaldehyde (CAS 394-50-3) is a fluorinated aromatic aldehyde with the systematic name 3-fluoro-2-hydroxybenzaldehyde. Its molecular formula is C₇H₅FO₂, corresponding to a molecular weight of 140.11 g/mol. Structurally, it features a benzene ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 2-position, adjacent to an aldehyde functional group (-CHO) at position 1.

Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Number | 394-50-3 |

| IUPAC Name | 3-fluoro-2-hydroxybenzaldehyde |

| SMILES | OC1=C(C=O)C=CC=C1F |

| InChIKey | NWDHTEIVMDYWQJ-UHFFFAOYSA-N |

| Molecular Formula | C₇H₅FO₂ |

The compound exists as a crystalline solid with a melting point range of 68–72°C and is insoluble in water but soluble in methanol. Its sensitivity to air and light necessitates storage under inert gas in a cool, dark environment.

Historical Context of 3-Fluorosalicylaldehyde Research

The synthesis of 3-fluorosalicylaldehyde has been explored since the mid-20th century, with early methods focusing on fluorination strategies. A seminal patent (US3780110A) describes its preparation via the Reimer-Tiemann reaction, where ortho-fluorophenol reacts with chloroform and sodium hydroxide to introduce the aldehyde group. Another approach (US2576065A) involves diazotizing 5-chloro-o-anisidine, followed by hydrolysis to yield the target compound.

These methods laid the groundwork for modern applications, including its use as a precursor for organometallic complexes and fluorinated heterocycles. Early studies highlighted its role in synthesizing cobalt-salen ligands with oxygen chemisorption properties.

Significance in Organic Fluorine Chemistry

3-Fluorosalicylaldehyde exemplifies the strategic integration of fluorine in organic synthesis, leveraging its electron-withdrawing effects to modulate reactivity and stability. Fluorine’s small size and high electronegativity enhance the compound’s utility in:

- Ligand Design: As a building block for tetradentate Co(3F-salen) complexes, it facilitates reversible oxygen binding, with applications in catalysis and gas storage.

- Materials Science: Used to synthesize semiconducting acenes and fluorinated bicyclic heterocycles, such as isoflavanones, via gold(I)-catalyzed annulation reactions.

- Drug Discovery: Serves as a precursor for anticancer agents and antimicrobial compounds, exploiting fluorine’s impact on bioavailability and target binding affinity.

Molecular Structure and Conformational Analysis

3-Fluorosalicylaldehyde adopts a planar molecular geometry with the systematic name 3-fluoro-2-hydroxybenzaldehyde [1] [2]. The molecular formula C₇H₅FO₂ corresponds to a molecular weight of 140.11 grams per mole, with the Chemical Abstracts Service registry number 394-50-3 [1] [3]. The molecular structure is characterized by an aromatic benzene ring bearing three functional groups: a fluorine substituent at the 3-position, a hydroxyl group at the 2-position, and an aldehyde group at the 1-position [1] [2].

Conformational analysis reveals that the molecule maintains exceptional planarity, with crystallographic studies of related halogenated salicylaldehyde derivatives demonstrating root mean square deviations from planarity of only 0.0135 Angstroms [4] [5]. The structural molecular orbital International Chemical Identifier key is NWDHTEIVMDYWQJ-UHFFFAOYSA-N, and the compound can be represented by the Simplified Molecular Input Line Entry System notation OC1=C(C=O)C=CC=C1F [1] [2] [6].

The carbon-fluorine bond length in related fluorinated salicylaldehyde compounds measures approximately 1.3529 Angstroms, which falls within the typical range for aromatic carbon-fluorine bonds [4] [5] [7]. Quantum chemical calculations indicate that the fluorine substitution significantly influences the electronic structure while maintaining the overall planar conformation characteristic of salicylaldehyde derivatives [8] [9].

Physical Characteristics

Melting Point and Phase Transitions

3-Fluorosalicylaldehyde exhibits a well-defined melting point range between 67 and 72 degrees Celsius, with multiple independent sources confirming values within this narrow range [1] [2] [3] [6] [10] [11] [12] [13] [14]. Specific reported melting points include 67-72 degrees Celsius, 68-70 degrees Celsius, and 68.0-72.0 degrees Celsius, demonstrating excellent reproducibility across different analytical determinations [1] [2] [10] [14].

The compound exists as a crystalline solid at room temperature, with thermal analysis indicating a clear melting transition without decomposition [1] [10] [14]. High-pressure studies of related fluorosalicylaldoxime derivatives have revealed potential phase transitions under extreme conditions, with crystal disintegration occurring at pressures above 6.5 gigapascals, suggesting possible destructive phase transitions [15].

The predicted boiling point, calculated using computational methods, is 176.2 ± 20.0 degrees Celsius [3] [12] [13]. The flash point has been determined to be 60.4 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [12] [13].

Solubility Parameters

3-Fluorosalicylaldehyde demonstrates distinctive solubility characteristics that reflect its molecular structure and intermolecular interactions [3] [10] [12] [13] [14]. The compound is insoluble in water, a property consistent with its hydrophobic aromatic character and the presence of the electron-withdrawing fluorine substituent [3] [10] [12] [13] [14].

In contrast to its aqueous insolubility, 3-fluorosalicylaldehyde exhibits good solubility in methanol [10] [14]. This selective solubility pattern reflects the compound's ability to engage in hydrogen bonding interactions with protic organic solvents while remaining incompatible with highly polar aqueous media.

The predicted density of 3-fluorosalicylaldehyde is 1.350 ± 0.06 grams per cubic centimeter [3] [12] [13]. The vapor pressure at 25 degrees Celsius has been calculated as 0.82 millimeters of mercury, indicating relatively low volatility under standard conditions [12] [13]. The refractive index is reported as 1.587, providing a measure of the compound's optical density [12] [13].

| Property | Value | Units |

|---|---|---|

| Density (predicted) | 1.350 ± 0.06 | g/cm³ |

| Vapor Pressure (25°C) | 0.82 | mmHg |

| Refractive Index | 1.587 | - |

| Flash Point | 60.4 | °C |

| Water Solubility | Insoluble | - |

| Methanol Solubility | Soluble | - |

Spectroscopic Signatures

The spectroscopic properties of 3-fluorosalicylaldehyde provide detailed insights into its molecular structure and electronic characteristics [16] [17] [18]. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule.

The carbonyl stretching vibration appears at approximately 1679 wavenumbers in the free compound, shifting to around 1620 wavenumbers when the aldehyde oxygen coordinates to metal centers [16]. This shift reflects the change in carbon-oxygen bond order upon coordination and serves as a reliable indicator of metal complex formation.

The phenolic hydroxyl group exhibits characteristic infrared absorption at approximately 3200 wavenumbers for the stretching vibration and 1400 wavenumbers for the bending vibration [16]. These peaks disappear upon deprotonation of the hydroxyl group, providing a means to monitor acid-base equilibria. The carbon-oxygen stretching vibrations of the phenolic group appear between 1258 and 1285 wavenumbers in the free compound, shifting to higher frequencies (1315-1324 wavenumbers) upon metal coordination [16].

Nuclear magnetic resonance spectroscopy provides additional structural confirmation [16]. The aldehydo proton appears as a characteristic signal at approximately 9.90 parts per million in proton nuclear magnetic resonance spectra [16]. The phenolic hydroxyl proton generates a broad signal at 12 parts per million, which disappears upon deprotonation [16].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of aromatic aldehydes [17] [18]. The n→π* transition of the carbonyl group appears between 275 and 295 nanometers, while the more intense π→π* transition occurs between 180 and 190 nanometers [17]. The salicylaldehyde chromophore produces a prominent absorption band around 325 nanometers [18].

| Spectroscopic Method | Assignment | Frequency/Wavelength |

|---|---|---|

| Infrared | Carbonyl C=O stretch | 1679 cm⁻¹ |

| Infrared | Phenolic OH stretch | 3200 cm⁻¹ |

| Infrared | C-O stretch | 1258-1285 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aldehydo proton | 9.90 ppm |

| ¹H Nuclear Magnetic Resonance | Phenolic OH | 12 ppm |

| Ultraviolet-Visible | n→π* transition | 275-295 nm |

| Ultraviolet-Visible | π→π* transition | 180-190 nm |

Electronic and Structural Features

Hydrogen Bonding Dynamics

3-Fluorosalicylaldehyde exhibits characteristic intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehydo oxygen atom [4] [19] [5]. This six-membered ring hydrogen bond is a defining feature of salicylaldehyde derivatives and significantly influences the compound's stability, reactivity, and spectroscopic properties.

The intramolecular O-H···O=C hydrogen bond creates a stabilized conformational arrangement that maintains the planar geometry of the molecule [4] [19] [5]. Crystallographic studies of related fluorinated salicylaldehyde derivatives reveal O-H···O distances ranging from 2.530 to 2.684 Angstroms, indicating moderately strong hydrogen bonding interactions [15] [4] [5] [7].

The presence of the fluorine substituent at the 3-position influences the hydrogen bonding dynamics through electronic effects [4] [5]. The electron-withdrawing nature of fluorine can modulate the electron density distribution in the aromatic ring, potentially affecting the strength and geometry of the intramolecular hydrogen bond.

In crystalline environments, 3-fluorosalicylaldehyde can participate in intermolecular hydrogen bonding networks [4] [5] [7]. Related compounds demonstrate the formation of weak intermolecular C-H···O, C-H···F, and F···O contacts that contribute to crystal packing stability [4] [5] [7]. The predicted acid dissociation constant (pKa) of 6.91 ± 0.10 reflects the compound's ability to donate the phenolic proton in hydrogen bonding interactions [3] [12] [13].

| Hydrogen Bond Type | Distance (Å) | Characteristics |

|---|---|---|

| Intramolecular O-H···O | 2.53-2.68 | Six-membered ring stabilization |

| Intermolecular C-H···O | 3.254-3.377 | Weak crystal packing interactions |

| Intermolecular C-H···F | 3.010 | Fluorine-specific contacts |

π-Stacking Interactions

The aromatic ring system of 3-fluorosalicylaldehyde participates in π-stacking interactions that are crucial for crystal packing and intermolecular organization [4] [5] [20]. Crystallographic analysis of related fluorinated salicylaldehyde compounds reveals offset face-to-face π-stacking arrangements with characteristic geometric parameters.

The ring centroid-to-centroid distances in related compounds measure approximately 3.7154 Angstroms, indicating moderate π-stacking interactions [4] [5] [7]. The centroid-to-plane distance of approximately 3.3989 Angstroms and ring-offset slippage of 1.501 Angstroms demonstrate the non-parallel, offset nature of the stacking arrangement [4] [5] [7].

Quantum chemical studies indicate that fluorine substitution has a modest but measurable effect on π-stacking stability [20]. The electron-withdrawing character of fluorine can influence the π-electron density distribution, affecting the strength and geometry of π-stacking interactions. Studies of halogenated aromatic systems suggest that fluorine substitution generally results in weaker π-stacking compared to heavier halogens, following the trend F < Cl < Br < I [20].

The close contact distances in π-stacked arrangements of related compounds range around 3.295 Angstroms, representing the closest intermolecular interactions between aromatic systems [15]. These π-stacking interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material.

Fluorine-Induced Electronic Effects

The fluorine substituent at the 3-position of the salicylaldehyde framework introduces significant electronic perturbations that influence multiple aspects of the compound's behavior [21] [22] [9] [23]. With an electronegativity of 3.98 on the Pauling scale, fluorine represents one of the most electron-withdrawing substituents in organic chemistry.

The primary electronic effect of fluorine substitution is the withdrawal of electron density from the aromatic π-system through inductive mechanisms [21] [22] [9] [23]. This electron withdrawal stabilizes the molecular orbitals, particularly lowering the energy of the highest occupied molecular orbital and providing enhanced stability against oxidative degradation [21] [22] [9] [24].

Computational studies reveal that fluorine substitution significantly alters the electrostatic potential distribution across the molecular surface [9]. The electron-withdrawing capability of fluorine pulls electron density toward the periphery of the molecule, causing notable changes in the π-cloud distribution on the benzene ring [9]. In some cases, the π-electron density on aromatic rings changes from negative to positive electrostatic potential upon fluorination [9].

The fluorine atom also exhibits complex resonance effects that can partially counteract its inductive electron withdrawal [21] [22] [23]. While fluorine withdraws electron density through sigma bonds, it can simultaneously donate electron density back to the aromatic system through pi-orbital overlap [21] [22] [23]. This dual character creates subtle but important modulations in the electronic structure.

Nuclear magnetic resonance chemical shifts provide direct evidence of fluorine's electronic influence [22]. The presence of fluorine affects both carbon-13 and proton chemical shifts in predictable patterns, with the specific effects depending on the substitution pattern and local electronic environment [22]. The compound's predicted pKa value of 6.91 ± 0.10 reflects the electron-withdrawing influence of fluorine on the phenolic hydroxyl group's acidity [3] [12] [13].

| Electronic Effect | Mechanism | Impact on Properties |

|---|---|---|

| Inductive withdrawal | σ-bond electron withdrawal | Increased acidity, stabilized orbitals |

| Resonance donation | π-orbital electron donation | Modulated aromatic reactivity |

| Electrostatic redistribution | Altered electron density mapping | Modified intermolecular interactions |

| Orbital stabilization | Lowered highest occupied molecular orbital energy | Enhanced oxidative stability |

The synthesis of 3-fluorosalicylaldehyde has evolved significantly since its first preparation in the mid-20th century. Early synthetic approaches primarily relied on classical organic transformations that were well-established for salicylaldehyde derivatives, adapted to incorporate fluorine substituents [2] [3].

The earliest documented synthetic methods for 3-fluorosalicylaldehyde emerged from the need to develop specialized fluorinated aromatic compounds for pharmaceutical and chemical applications. Initial attempts focused on direct fluorination of salicylaldehyde derivatives, though these approaches often suffered from poor regioselectivity and low yields [4].

Classical synthetic routes typically involved multi-step processes beginning with readily available starting materials such as fluorinated anilines or phenols. The historical development of these methods was driven by the growing recognition of fluorinated compounds' unique properties in medicinal chemistry and materials science [5].

Early practitioners in this field recognized that conventional synthetic approaches required significant modification to accommodate the unique electronic properties of fluorine substituents. The electron-withdrawing nature of fluorine significantly influenced reaction pathways and product distributions compared to non-fluorinated analogs [6] [7].

Diazotization of 5-Chloro-o-anisidine Route

The diazotization-based synthetic route represents one of the most reliable methods for preparing 3-fluorosalicylaldehyde, offering good regioselectivity and moderate to high yields under optimized conditions [3] [6].

Mechanism of Diazotization

The diazotization mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid in situ. The reaction proceeds through a series of well-defined steps that establish the foundation for subsequent transformations [7] [8].

The initial step involves the protonation of the primary aromatic amine by the strong acid, forming an ammonium salt. This protonated amine then reacts with nitrous acid to form an intermediate N-nitrosamine compound [7] [8]. The mechanism continues with the protonation of the nitrosamine, followed by elimination of water to generate the highly reactive diazonium ion [8].

The formation of the diazonium salt is typically carried out at low temperatures (0-10°C) to maintain stability and prevent decomposition. The reaction conditions require careful control of pH and temperature to ensure optimal diazonium salt formation while minimizing side reactions [7] [8].

The diazonium ion exists in equilibrium with its various forms, and the stability of this intermediate is crucial for the success of subsequent transformation steps. The electron-withdrawing chlorine substituent in 5-chloro-o-anisidine influences the stability and reactivity of the resulting diazonium salt [6] .

Formation of 4-Chloro-2-fluoroanisole

The conversion of the diazonium salt to 4-chloro-2-fluoroanisole represents a key intermediate step in the overall synthetic sequence. This transformation involves the replacement of the diazonium group with fluorine through a nucleophilic substitution mechanism [11].

The reaction typically requires elevated temperatures and the presence of fluoride sources such as potassium fluoride or hydrogen fluoride. The mechanism involves the formation of a highly reactive aryl cation intermediate that undergoes rapid nucleophilic attack by fluoride ion [11].

The regioselectivity of this transformation is influenced by the electron-withdrawing effects of both the chlorine and methoxy substituents. The methoxy group provides electron density through resonance, while the chlorine atom withdraws electron density through induction, creating a balanced electronic environment that favors the desired substitution pattern [12].

Temperature control is critical during this step, as excessive heat can lead to decomposition of the diazonium salt or formation of unwanted side products. Typical reaction temperatures range from 60-80°C, with reaction times of 4-8 hours depending on the specific conditions employed [2] [11].

Subsequent Transformations to 3-Fluorosalicylaldehyde

The final transformation from 4-chloro-2-fluoroanisole to 3-fluorosalicylaldehyde involves demethylation followed by formylation. This sequence requires careful selection of reaction conditions to maintain the fluorine substituent while introducing the formyl group [2] [3].

The demethylation step typically employs strong acids or Lewis acids to cleave the methyl ether linkage, generating the corresponding phenol. Common reagents include boron tribromide or aluminum chloride, which provide the necessary Lewis acidity for efficient ether cleavage [2].

The formylation step can be accomplished through various methods, including the Reimer-Tiemann reaction or Vilsmeier-Haack formylation. The choice of formylation method depends on the specific substrate and desired reaction conditions [2] [13].

The overall yield for this multi-step sequence typically ranges from 40-60%, with the diazotization and fluorination steps being the most critical for determining the final product yield. Optimization of each individual step is essential for maximizing overall synthetic efficiency [2] [3].

Ortho-Fluorophenol-Based Synthesis

The direct formylation of ortho-fluorophenol represents a more streamlined approach to 3-fluorosalicylaldehyde synthesis, avoiding the complexity of multi-step sequences while maintaining reasonable yields [2] [13].

Boron-Mediated Formylation Reactions

Boron-mediated formylation reactions have emerged as powerful tools for introducing formyl groups into fluorinated aromatic systems. These reactions offer several advantages over traditional methods, including milder reaction conditions and improved functional group compatibility [14] [15] [16].

The mechanism of boron-mediated formylation involves the formation of a boron-phenol complex that activates the aromatic ring toward electrophilic attack. The boron center acts as a Lewis acid, coordinating to the phenolic oxygen and creating a more electron-rich aromatic system [14] [15].

The formylation reagent, typically a boron-formyl complex or related species, then undergoes electrophilic aromatic substitution at the ortho position relative to the phenol. The regioselectivity is controlled by the coordinating effect of the boron-phenol complex [14] [15] [16].

Reaction conditions for boron-mediated formylation typically involve temperatures of 70-110°C and reaction times of 2-6 hours. The choice of boron reagent and reaction conditions significantly influences both yield and selectivity [14] [15] [16].

The electronic effects of the fluorine substituent play a crucial role in determining the reaction outcome. The electron-withdrawing nature of fluorine can either enhance or diminish the reactivity of the aromatic ring, depending on the specific substitution pattern and reaction conditions [14] [15].

Yield Optimization Strategies

Optimization of boron-mediated formylation reactions requires careful consideration of multiple parameters, including temperature, solvent, catalyst loading, and reaction atmosphere [2] [14] [17].

Temperature optimization studies have shown that reactions conducted at 80°C provide optimal balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and decomposition [2] [17].

Solvent selection significantly impacts both yield and selectivity. Non-aqueous solvents, particularly aromatic hydrocarbons and halogenated solvents, generally provide superior results compared to protic solvents [2] [13] [18].

The use of phase transfer catalysts has been shown to improve both reaction rates and yields by facilitating the transfer of reactants between different phases. Typical catalyst loadings of 2-5 mol% provide optimal results without excessive catalyst consumption [2] [13].

Atmosphere control is critical for preventing oxidative side reactions. Reactions conducted under inert atmosphere (nitrogen or argon) consistently provide higher yields and improved product purity compared to reactions conducted in air [2] [17].

Modern Synthetic Innovations

Contemporary approaches to 3-fluorosalicylaldehyde synthesis have focused on developing more efficient, environmentally friendly, and selective methods that address the limitations of traditional approaches [5] [19] [20].

Catalytic Methods

Modern catalytic approaches to 3-fluorosalicylaldehyde synthesis have leveraged advances in transition metal catalysis and organocatalysis to develop more efficient and selective synthetic routes [5] [19] [21].

Palladium-catalyzed formylation reactions have shown particular promise for the synthesis of fluorinated salicylaldehydes. These reactions typically involve the use of carbon monoxide and hydrogen as formylating agents, with palladium complexes serving as catalysts [5] [19].

The mechanism of palladium-catalyzed formylation involves oxidative addition of an aryl halide to palladium, followed by carbon monoxide insertion and reductive elimination to form the desired aldehyde product [5] [19].

Copper-catalyzed oxidative formylation reactions have also been developed as alternatives to traditional methods. These reactions typically use atmospheric oxygen as the oxidant and offer advantages in terms of atom economy and environmental friendliness [19] [17].

The development of efficient catalytic methods has been driven by the need for more sustainable and cost-effective synthetic approaches. Modern catalytic systems often provide higher yields and better selectivity compared to traditional stoichiometric methods [5] [19] [21].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of synthetic methods for 3-fluorosalicylaldehyde, with emphasis on reducing waste, using renewable resources, and minimizing environmental impact [5] [20] [22].

Solvent-free reactions have been developed that eliminate the need for organic solvents while maintaining good yields and selectivity. These reactions typically employ solid-supported catalysts or mechanochemical activation [5] [20].

The use of renewable feedstocks and bio-based starting materials has been explored as an alternative to petroleum-derived precursors. These approaches often involve the use of biomass-derived aromatic compounds as starting materials [20] [22].

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions while reducing energy consumption. Microwave heating often provides more uniform heating and shorter reaction times compared to conventional heating methods [5] [21].

The development of recyclable catalyst systems has been a major focus of green chemistry research. These systems allow for catalyst recovery and reuse, reducing both cost and environmental impact [5] [20] [22].

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as promising media for the synthesis of 3-fluorosalicylaldehyde, offering unique advantages in terms of reaction selectivity, product isolation, and environmental compatibility [23] [5] [24].

The mechanism of ionic liquid-mediated synthesis typically involves the formation of Schiff bases between 3-fluorosalicylaldehyde and various primary amines in the ionic liquid medium. The ionic liquid serves both as solvent and catalyst, facilitating the desired transformation [23] [5].

Ionic liquids provide several advantages over conventional solvents, including negligible vapor pressure, thermal stability, and tunable physical properties. These characteristics make them attractive alternatives for sustainable synthetic chemistry [23] [5] [24].

The choice of ionic liquid significantly influences reaction outcomes, with imidazolium-based ionic liquids generally providing the best results for fluorinated aromatic systems. The anion component of the ionic liquid also plays a crucial role in determining reaction selectivity [23] [5].

Reaction conditions for ionic liquid-mediated synthesis typically involve temperatures of 80-120°C and reaction times of 1-5 hours. The ability to recycle and reuse ionic liquids makes these methods particularly attractive from an environmental perspective [23] [5] [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant